Chloromethiuron

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chloromethiuron has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various nitrogen and sulfur-containing compounds.

Biology: Its herbicidal properties make it a valuable tool for studying plant physiology and biochemistry.

Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.

Industry: It is widely used in agriculture for weed control in farmlands, orchards, and lawns.

Wirkmechanismus

Target of Action

Chloromethiuron is a thiourea insecticide

Mode of Action

The mode of action of this compound is currently unknown . The interaction of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is known that many insecticides interfere with nerve transmission or metabolic pathways essential for insect survival

Pharmacokinetics

It is known that this compound is a colourless crystalline solid . It has moderate solubility in water at 20°C (50 mg/L) and high solubility in organic solvents . The octanol-water partition coefficient at pH 7, 20°C is 6.61 x 10^2, indicating moderate lipophilicity . These properties may influence the bioavailability of this compound.

Result of Action

It is known that this compound was once used to treat ixodidae ticks, mites, and lice , suggesting that it has insecticidal effects.

Action Environment

The action of this compound can be influenced by environmental factors. For example, its solubility in water and organic solvents may affect its distribution in the environment . .

Biochemische Analyse

Biochemical Properties

Chloromethiuron plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It inhibits the activity of plant vitamin synthesis enzymes and interferes with amino acid and protein synthesis . This inhibition is crucial for its effectiveness as a herbicide, as it disrupts the normal growth and development of plants. The compound’s interactions with enzymes such as acetolactate synthase and glutamine synthetase are particularly noteworthy, as these enzymes are essential for amino acid biosynthesis and nitrogen metabolism, respectively .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it disrupts cell signaling pathways and gene expression, leading to inhibited growth and development . The compound interferes with cellular metabolism by inhibiting key enzymes involved in metabolic pathways, resulting in reduced synthesis of essential biomolecules. Additionally, this compound’s impact on cell signaling pathways can lead to altered cellular responses and impaired stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and preventing the normal progression of biochemical reactions . This inhibition can lead to the accumulation of intermediate metabolites and disrupt the overall metabolic balance within the cell. Furthermore, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the degradation products of this compound may exhibit different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have persistent effects on cellular metabolism and gene expression, even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is essential to determine the safe dosage range for this compound to minimize its toxic impact on animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid and protein synthesis. The compound interacts with enzymes such as acetolactate synthase and glutamine synthetase, which are crucial for the biosynthesis of branched-chain amino acids and nitrogen metabolism . By inhibiting these enzymes, this compound disrupts the normal metabolic flux and leads to the accumulation of intermediate metabolites . This disruption can have downstream effects on other metabolic pathways and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The distribution of this compound within tissues can also influence its overall impact on cellular function and organismal health .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the chloroplasts in plant cells, where it inhibits key enzymes involved in photosynthesis and amino acid biosynthesis . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .

Vorbereitungsmethoden

The synthesis of Chloromethiuron typically involves a two-step process:

Chlorination Reaction: Methyl cyanoformate undergoes a chlorination reaction to produce chloromethylisourea alcohol.

Reaction with 3-Chloroaniline: The chloromethylisourea alcohol is then reacted with 3-chloroaniline to yield this compound.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Chloromethiuron undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Chloromethiuron is part of the thiourea class of compounds, which includes other herbicides and insecticides. Similar compounds include:

Thiourea: Used in various industrial applications and as a precursor for other chemicals.

Chlordimeform: An acaricide-insecticide with a broad spectrum of biological activities.

Amitraz: Another acaricide with similar structural features and uses.

This compound is unique due to its specific mode of action and its effectiveness in inhibiting plant growth by targeting vitamin synthesis enzymes, making it a valuable herbicide in agricultural settings .

Eigenschaften

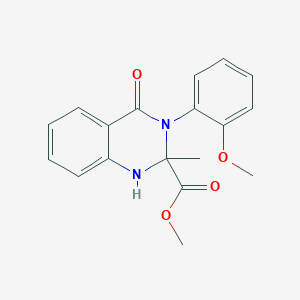

IUPAC Name |

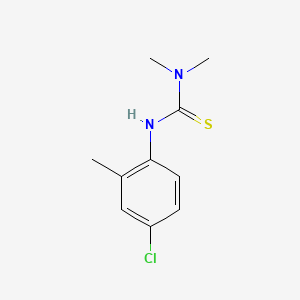

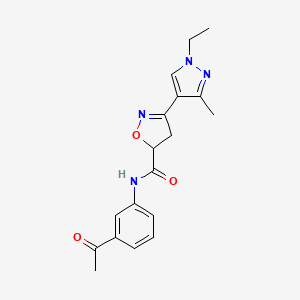

3-(4-chloro-2-methylphenyl)-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c1-7-6-8(11)4-5-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZZDPVVVSNQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058049 | |

| Record name | Chloromethiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28217-97-2 | |

| Record name | N-(2-Methyl-4-chlorophenyl)-N′,N′-dimethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethiuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROMETHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DBD1FHZ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of Chloromethiuron and how does it affect its target organism, the cattle tick Boophilus microplus?

A1: this compound, 3-(4-chloro-o-tolyl)-1,1-dimethyl- (thiourea), is an acaricide, meaning it targets ticks and mites. While the parent compound itself isn't directly toxic, its effectiveness relies on its bioactivation within the tick. [] Research suggests that this compound is metabolized into a more potent N-demethyl derivative. [] This derivative is believed to disrupt the nervous system of the tick, leading to paralysis and death. Interestingly, some of the toxic symptoms observed in ticks exposed to this compound resemble those caused by formamidine acaricides, hinting at a potentially shared mode of lethal action. []

Q2: Is there evidence of resistance development to this compound in Boophilus microplus? If so, what are the mechanisms?

A2: Yes, unfortunately, resistance to this compound has been observed in certain strains of Boophilus microplus. One study compared a susceptible strain with a Chlordimeform-selected strain of B. microplus, which displayed cross-resistance to this compound. [] They found that the resistant strain produced significantly lower levels of the active N-demethyl derivative compared to the susceptible strain. [] This reduced conversion to the active metabolite is a key mechanism of resistance.

Q3: Beyond its acaricidal properties, are there other applications for this compound or its synthesis methods?

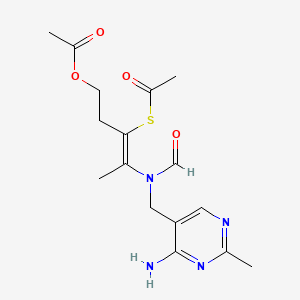

A4: Interestingly, the synthesis of this compound has implications beyond its use as a pesticide. Recent research describes a novel and practical method for generating a thiocarbonyl surrogate using sulfur and chloroform. [] This method proved effective in synthesizing this compound, along with other thiocarbamides and oxazolidinethiones, including Diafenthiuron (another acaricide) and ANTU (a rodenticide). [] This highlights the potential of this synthetic approach for producing a range of valuable compounds.

Q4: What are the environmental implications of using this compound?

A5: While effective against target pests, the use of any pesticide, including this compound, raises concerns about potential environmental impacts. A study investigating control measures for the moth Apopestes spectrum on Dunhuang murals highlights the broader effects of pesticides. [] While recommending this compound as a potential control agent for the moth larvae, the authors emphasize the importance of considering both biological agents and physical prevention methods (like screening) to minimize chemical usage and its ecological footprint. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)

![4-Acetyloxy-3-methoxybenzoic acid (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) ester](/img/structure/B1229384.png)

![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)

![Acetic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1229401.png)

![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)

![N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide](/img/structure/B1229405.png)